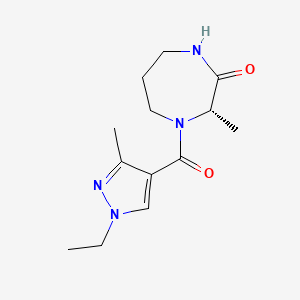![molecular formula C16H16F2N4O2 B7352454 (3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352454.png)
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as MK-2206, is a highly specific and potent allosteric inhibitor of Akt (protein kinase B) that has shown promising results in preclinical studies. Akt is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. Dysregulation of Akt signaling has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Wirkmechanismus
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one is an allosteric inhibitor of Akt that binds to the PH domain of Akt and induces a conformational change that prevents Akt from being phosphorylated and activated. Akt activation is a critical step in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism. By inhibiting Akt, this compound disrupts this pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting Akt signaling. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Furthermore, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in preclinical models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one is its high specificity and potency for Akt. This makes it an ideal tool for studying the role of Akt in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of this compound may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one. One area of interest is the development of more potent and selective Akt inhibitors that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict response to this compound in cancer patients. Furthermore, the combination of this compound with other targeted therapies or immunotherapies may improve its efficacy in cancer treatment. Finally, the potential use of this compound in other diseases, such as cardiovascular disease and inflammatory disorders, warrants further investigation.
Synthesemethoden
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one can be synthesized using a multi-step process that involves the reaction of 3,5-difluorophenylhydrazine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate to yield the pyrazole intermediate. The pyrazole intermediate is then reacted with 3-methyl-1,4-diazepane-2,5-dione to yield this compound. The overall yield of this synthesis method is around 10%.
Eigenschaften
IUPAC Name |
(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c1-10-15(23)19-4-2-5-21(10)16(24)14-3-6-22(20-14)13-8-11(17)7-12(18)9-13/h3,6-10H,2,4-5H2,1H3,(H,19,23)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFYFHHOQGNYCH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NN(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)

![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)

![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352443.png)
![(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352449.png)


![(1R,2R)-N-[1-(2-amino-2-oxoethyl)cyclohexyl]-2-(3-hydroxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7352479.png)